molecular formula C18H19ClO2 B1420629 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride CAS No. 1160257-36-2

2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride

Cat. No.: B1420629
CAS No.: 1160257-36-2
M. Wt: 302.8 g/mol
InChI Key: WYXOCFRLAKSQBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride typically involves the reaction of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoic acid in anhydrous dichloromethane (DCM).
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Reflux the reaction mixture for several hours until the evolution of gas ceases.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include anhydrous solvents and mild heating.

    Hydrolysis: Reagents include water or aqueous base; conditions involve room temperature or mild heating.

    Reduction: Reagents include lithium aluminum hydride (LiAlH4); conditions involve anhydrous solvents and low temperatures.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Hydrolysis: 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoic acid.

    Reduction: Corresponding alcohol.

Scientific Research Applications

2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic transformations.

    Biology: The compound is used in proteomics research to study protein interactions and modifications.

    Medicine: Although not intended for therapeutic use, it is used in the development of potential drug candidates and in the study of biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoic acid: The parent acid of the compound.

    2-Methyl-2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride: A similar compound with an additional methyl group.

Uniqueness

2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride is unique due to its specific structure and reactivity as an acyl chloride. Its ability to form a variety of derivatives through nucleophilic substitution makes it a valuable compound in synthetic chemistry and proteomics research.

Properties

IUPAC Name

2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO2/c1-13(17(19)20)21-16-11-9-15(10-12-16)18(2,3)14-7-5-4-6-8-14/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXOCFRLAKSQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204266
Record name 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-36-2
Record name 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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